(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Brand Name: Vulcanchem
CAS No.: 229621-29-8
VCID: VC21113248
InChI: InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1
SMILES: CC1(C(C(C(N1O)(C)C)CI)CI)C
Molecular Formula: C10H19I2NO
Molecular Weight: 423.07 g/mol

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

CAS No.: 229621-29-8

Cat. No.: VC21113248

Molecular Formula: C10H19I2NO

Molecular Weight: 423.07 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy - 229621-29-8

Specification

CAS No. 229621-29-8
Molecular Formula C10H19I2NO
Molecular Weight 423.07 g/mol
IUPAC Name (3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine
Standard InChI InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1
Standard InChI Key KZONKNJHXDBBBH-HTQZYQBOSA-N
Isomeric SMILES CC1([C@@H]([C@H](C(N1O)(C)C)CI)CI)C
SMILES CC1(C(C(C(N1O)(C)C)CI)CI)C
Canonical SMILES CC1(C(C(C(N1O)(C)C)CI)CI)C

Introduction

Physical and Chemical Properties

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy possesses distinct physical and chemical properties that determine its behavior in various experimental contexts. The table below summarizes the key physical and chemical characteristics of this compound:

PropertyValue
CAS Number229621-29-8
Molecular FormulaC₁₀H₁₉I₂NO
Molecular Weight423.07 g/mol
IUPAC Name(3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine
Standard InChIInChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1
Standard InChIKeyKZONKNJHXDBBBH-HTQZYQBOSA-N
Isomeric SMILESCC1(C@@HCI)C
Canonical SMILESCC1(C(C(C(N1O)(C)C)CI)CI)C

This compound's structure features a nitroxide (>N-O- ) functional group that gives it radical properties, while the tetramethyl substitution pattern at positions 2 and 5 provides steric protection that enhances its stability compared to many other radical species. The presence of two iodomethyl groups introduces reactive sites that can be leveraged for further chemical modifications, making this compound valuable as a synthetic intermediate.

Biological Activity and Applications

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has demonstrated potential in various biological and materials science applications, though specific data on this exact compound remain limited in the available literature.

Applications in Magnetic Resonance Techniques

Stable free radicals like (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy and related compounds are widely used as molecular probes and labels in various applications of magnetic resonance spectroscopy and imaging. Their ability to interact with magnetic fields in predictable ways makes them valuable tools for studying biological systems at the molecular level.

Reduction Resistance Properties

Sterically shielded nitroxides of the pyrrolidine series, such as this compound, demonstrate high stability in biological systems. This stability is partially attributed to the tetramethyl substitution pattern at the 2 and 5 positions, which provides steric protection to the nitroxide functional group, potentially making these compounds resistant to reduction in biological environments.

Structural Relationships with Similar Compounds

Comparison with Related Nitroxide Derivatives

The structural features of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy can be compared with related compounds to better understand its properties and potential applications. The table below presents a comparison with structurally similar compounds:

CompoundMolecular FormulaKey Structural DifferencesMolecular Weight (g/mol)
(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyC₁₀H₁₉I₂NOTwo iodomethyl groups at 3,4 positions423.07
3,4-bis(thiomethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxyl radicalC₁₀H₁₈NOS₂Thiomethyl groups instead of iodomethyl232.4
3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxylVariableCarboxy group at position 3, tetraethyl instead of tetramethylVariable

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